molecular formula C9H11NO2 B12977672 phenyl L-alaninate-2-13C

phenyl L-alaninate-2-13C

Cat. No.: B12977672
M. Wt: 166.18 g/mol
InChI Key: HCRMTRJXSDDOIK-DYQYKUGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

phenyl L-alaninate-2-13C (CAS 64193-01-7) is a stable isotope-labeled analog of the methyl ester of L-phenylalanine, where the carbon at the 2-position of the alanine backbone is replaced with carbon-13 . This compound is synthetically derived from L-phenylalanine, an essential α-amino acid that serves as a direct precursor to key neurotransmitters including dopamine, norepinephrine, and epinephrine . The primary research value of this reagent lies in its carbon-13 label, which makes it an essential tool in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy studies. Researchers can use it as an internal standard for the precise quantification of peptides, metabolites, or other compounds containing phenylalanine. In metabolic tracing studies, it allows for the detailed investigation of the phenylalanine metabolic pathway, including its conversion to tyrosine and subsequent compounds. Furthermore, it can be used as a building block in peptide synthesis to introduce a stable isotopic label, enabling the study of peptide structure, dynamics, and interactions. Esterified amino acids, such as methyl L-phenylalaninate, are often utilized in synthetic chemistry as intermediates . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic purposes, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

166.18 g/mol

IUPAC Name

phenyl (2S)-2-amino(213C)propanoate

InChI

InChI=1S/C9H11NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1/i7+1

InChI Key

HCRMTRJXSDDOIK-DYQYKUGJSA-N

Isomeric SMILES

C[13C@@H](C(=O)OC1=CC=CC=C1)N

Canonical SMILES

CC(C(=O)OC1=CC=CC=C1)N

Origin of Product

United States

Advanced Spectroscopic Characterization and Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for the analysis of ¹³C-labeled compounds, offering unparalleled insight into molecular structure and isotopic enrichment.

High-Resolution ¹³C NMR for Positional Isotopic Enrichment and Purity Confirmation

High-resolution ¹³C NMR spectroscopy serves as the primary method for verifying the specific position and enrichment of the ¹³C isotope in phenyl L-alaninate-2-¹³C. The natural abundance of the ¹³C isotope is only about 1.1%, resulting in relatively weak signals in a standard ¹³C NMR spectrum. youtube.com In a selectively labeled compound like phenyl L-alaninate-2-¹³C, the carbon atom at the C-2 position (the α-carbon) is enriched to approximately 99 atom % ¹³C. sigmaaldrich.com

This high level of enrichment leads to a dramatic increase in the signal intensity for the C-2 carbon compared to all other carbon signals in the molecule, which remain at their natural abundance. This pronounced signal enhancement provides unambiguous confirmation that the isotopic label is located at the intended C-2 position. The large spectral width of ¹³C NMR minimizes signal overlap, further aiding in the clear identification of the labeled site. nih.govnih.gov The purity is confirmed by observing a single, intensely amplified resonance at the expected chemical shift for the C-2 carbon, while the other carbon signals show intensities consistent with natural abundance.

Carbon PositionTypical Chemical Shift (ppm)
C-1 (Carboxyl)~174-176
C-2 (α-carbon)~55-57
C-3 (β-carbon)~37-39
C-4 (Aromatic C-ipso)~137-138
C-5, C-9 (Aromatic C-ortho)~129-130
C-6, C-8 (Aromatic C-meta)~128-129
C-7 (Aromatic C-para)~126-127

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Multi-Dimensional NMR Techniques (e.g., ¹H-¹³C HSQC, HMBC, TOCSY) for Structural Elucidation and Atom-to-Atom Connectivity

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment identifies direct, one-bond correlations between protons and the carbon atoms they are attached to. nih.gov For phenyl L-alaninate-2-¹³C, the HSQC spectrum would show a very strong cross-peak correlating the α-proton (~3.9-4.0 ppm) with the enriched C-2 carbon (~55-57 ppm). hmdb.ca This provides definitive evidence of the ¹H-²-¹³C bond and confirms the label's precise location within the molecular framework.

Total Correlation Spectroscopy (TOCSY): Often used in conjunction with HSQC (HSQC-TOCSY), this experiment reveals correlations among all protons within a coupled spin system. researchgate.net It can be used to trace the connectivity of the entire proton network of the amino acid, ensuring that all protons of the phenyl L-alaninate molecule are present and in the correct chemical environment.

Together, these multi-dimensional techniques provide a detailed and unambiguous structural fingerprint of the molecule, confirming both its identity and the specific site of isotopic labeling.

Quantitative NMR (qNMR) for Precise Concentration and Isotopic Abundance Determination

Quantitative NMR (qNMR) is a powerful analytical method for determining the exact concentration and isotopic abundance of a substance with high precision. nih.gov Unlike conventional NMR, which is primarily used for structural elucidation, qNMR operates under strictly controlled experimental conditions to ensure that the signal intensity is directly proportional to the number of nuclei.

To determine the isotopic abundance of phenyl L-alaninate-2-¹³C, a ¹³C qNMR experiment is performed. The integral of the enhanced signal from the C-2 carbon is measured and compared against the signal of a certified internal standard of known concentration. This allows for the precise calculation of the molar concentration of the ¹³C isotope at that specific position. The results can then be used to calculate the atom % enrichment, confirming that it meets the specified level (e.g., 99%). This method provides a higher degree of accuracy for isotopic enrichment than can be estimated from standard qualitative spectra. anu.edu.au

Solid-State NMR Applications for Conformational and Dynamic Studies in Complex Systems

When phenyl L-alaninate-2-¹³C is incorporated into larger, less mobile systems such as proteins in a microcrystalline state, amyloid fibrils, or embedded in membranes, solid-state NMR (ssNMR) is the technique of choice for structural and dynamic analysis. mdpi.comnih.gov Isotopic labeling is essential for ssNMR, as it significantly enhances the sensitivity of the experiment. sigmaaldrich.com

By selectively labeling the C-2 position, researchers can probe the local environment and behavior of that specific site within a complex biological assembly. Techniques such as Magic-Angle Spinning (MAS) are used to average out anisotropic interactions that broaden signals in the solid state, resulting in higher resolution spectra. springernature.com ssNMR can provide critical information on:

Conformation: The chemical shift of the ¹³C-labeled carbon is highly sensitive to the local secondary structure (e.g., α-helix vs. β-sheet), providing insights into the protein's fold at the labeled residue.

Dynamics: ssNMR can be used to study the motion of the amino acid side chain and the protein backbone. For example, it can characterize the dynamics of the phenylalanine ring (e.g., 2-fold flips) or the flexibility of the polypeptide chain at the labeled position. mit.eduacs.org

Mass Spectrometry (MS) Techniques for Isotopic Analysis

Mass spectrometry provides complementary information to NMR, focusing on the mass-to-charge ratio of the molecule to confirm its elemental composition and isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Fidelity Verification

High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying the successful incorporation of the ¹³C isotope and confirming the isotopic fidelity of phenyl L-alaninate-2-¹³C. isotope.com HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million).

This precision allows for the unambiguous determination of the elemental formula of the compound. For phenyl L-alaninate-2-¹³C, HRMS confirms the mass increase corresponding to the replacement of one ¹²C atom with one ¹³C atom. The measured monoisotopic mass will precisely match the theoretical value for C₈¹³CH₁₁NO₂, distinguishing it clearly from the unlabeled compound and from molecules with other isotopic compositions. nih.gov

Isotopic fidelity is assessed by examining the isotopic distribution pattern in the mass spectrum. A pure sample of phenyl L-alaninate-2-¹³C will show a dominant peak at the expected m/z for the singly labeled molecule, with only very minor peaks corresponding to the natural abundance of other isotopes (e.g., ¹³C at other positions, ¹⁵N, ²H). The absence of a significant peak at the mass of the unlabeled compound verifies the high degree of isotopic enrichment. romerlabs.com

CompoundMolecular FormulaTheoretical Exact Mass (Da)
Phenyl L-alaninateC₉H₁₁NO₂165.07898
Phenyl L-alaninate-2-¹³CC₈¹³CH₁₁NO₂166.08233

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis and Isotopomer Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for studying metabolites derived from phenyl L-alaninate-2-¹³C. For amino acids and their esters, which are not inherently volatile, a chemical derivatization step, such as silylation, is typically required prior to analysis. nih.govhmdb.ca This process replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which generates mass spectra for identification and quantification.

In metabolic studies, GC-MS is used to trace the path of the ¹³C label from phenyl L-alaninate-2-¹³C as it is incorporated into various downstream metabolites. By analyzing the mass spectra of these metabolites, researchers can determine the extent of ¹³C enrichment. Furthermore, advanced GC-MS approaches can be used for isotopomer profiling. nih.govnih.gov This involves analyzing the fragmentation patterns of the derivatized metabolites. Since different fragments contain different carbon atoms from the original molecule, the presence or absence of a +1 mass shift in specific fragments can reveal the new position of the ¹³C atom within the metabolite's structure. nih.govnih.gov This provides detailed insights into the activity of specific metabolic pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupled Techniques for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for analyzing phenyl L-alaninate-2-¹³C and its metabolites within complex biological mixtures, such as plasma or tissue hydrolysates. nih.govmdpi.com Unlike GC-MS, LC-MS does not typically require derivatization, allowing for a more direct analysis of the compounds in their native state.

The liquid chromatography system separates the components of the mixture based on their physicochemical properties (e.g., polarity, size, charge) as they interact with the column. The eluent from the LC column is then introduced into the mass spectrometer, which provides mass detection and structural information.

Research comparing various mass spectrometry techniques for measuring the enrichment of isotopically labeled phenylalanine in muscle protein has shown that LC-MS/MS is optimally suited for precise measurements, especially when sample quantities are low. nih.gov The technique demonstrates high precision, a high signal-to-noise ratio, and requires significantly less sample material compared to methods like GC-MS or IRMS. nih.gov These attributes make LC-MS the preferred method for quantifying low levels of tracer enrichment in individual proteins or other low-abundance samples from complex biological matrices. nih.gov

Table 2: Comparison of Mass Spectrometry Techniques for L-[ring-¹³C₆]Phenylalanine Enrichment Measurement (Adapted from data in a comparative study) nih.gov

TechniquePrecision (Inter-assay CV%)Sample Size Required (µg of muscle)Key Advantage
GC/C/IRMS9.2%8Gold standard, high precision for abundance
LC/MS/MS3.2%0.8Best precision, lowest sample requirement
GC/MS/MS10.2%3Good for targeted analysis
GC/MS25.0%3Widely available

Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) for Direct Isotopic Purity Calculation

Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) is a critical tool for accurately assessing the isotopic purity of phenyl L-alaninate-2-¹³C. ESI is a soft ionization technique that generates intact molecular ions with minimal fragmentation, making it ideal for analyzing the parent molecule. The key advantage of HRMS analyzers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), is their ability to measure mass with extremely high accuracy and resolution. researchgate.net

This high resolving power allows the instrument to easily distinguish between the peak for the unlabeled molecule (M+0) and the peak for the ¹³C-labeled molecule (M+1), as well as peaks arising from the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N, ²H). To determine the isotopic purity, the relative intensities of the monoisotopic peak of the unlabeled compound and the corresponding M+1 peak of the labeled compound are measured.

For a compound like phenyl L-alaninate-2-¹³C with a stated isotopic purity of 99 atom % ¹³C, ESI-HRMS can be used to experimentally verify this value. sigmaaldrich.comisotope.com The calculation involves integrating the peak areas of the labeled (M+1) and unlabeled (M+0) species and determining their ratio, providing a direct and precise calculation of the isotopic enrichment. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Quantification

Isotope Ratio Mass Spectrometry (IRMS) is considered a gold standard for the precise measurement of stable isotope abundance. nih.gov Unlike other mass spectrometry methods that measure the mass of intact molecules or their large fragments, IRMS measures the ratio of isotopes in simple gas molecules after the sample has been completely combusted.

For the analysis of phenyl L-alaninate-2-¹³C, the sample is typically introduced via a gas chromatograph coupled to a combustion furnace (GC-C-IRMS). As the compound elutes from the GC column, it is combusted at high temperature, converting all carbon into carbon dioxide (CO₂) and all nitrogen into nitrogen gas (N₂). nih.gov These gases are then introduced into the IRMS instrument, which is specifically designed to measure the ratio of the heavy isotope to the light isotope (e.g., ¹³CO₂ to ¹²CO₂) with extremely high precision. nih.gov

Applications in Quantitative Metabolic Flux Analysis and Pathway Elucidation

Stable Isotope Tracing (SIT) Methodologies with Phenyl L-Alaninate-2-13C

Stable Isotope Tracing (SIT) is a fundamental technique in which molecules containing stable isotopes, such as 13C, are used as tracers to follow the metabolic fate of specific compounds. This compound, with its strategically placed label on the second carbon of the alanine (B10760859) moiety, allows for precise tracking of phenylalanine metabolism and its contributions to various cellular processes.

When this compound is introduced into a biological system, the 13C label is incorporated into downstream metabolites, providing a clear roadmap of carbon flow. In primary metabolism, this tracer can elucidate the pathways involved in protein synthesis, where phenylalanine is a key building block. The incorporation of the 13C label into newly synthesized proteins can be measured to determine rates of protein turnover.

Furthermore, in organisms such as plants and microorganisms, phenylalanine is a precursor to a vast array of secondary metabolites. Stable isotope tracing with 13C-labeled phenylalanine has been instrumental in understanding the biosynthesis of compounds like flavonoids, lignans, and other phenolics. By analyzing the distribution of the 13C label in these downstream products, researchers can identify the specific enzymatic steps and intermediates involved in their formation. For instance, studies in wheat have utilized 13C-labeled phenylalanine to investigate the metabolic responses to stress, tracing its conversion into various defense-related compounds.

Metabolic flux analysis (MFA), or fluxomics, is a powerful methodology that quantifies the rates (fluxes) of reactions within a metabolic network. The use of stable isotope tracers like this compound is central to 13C-MFA. By measuring the isotopic labeling patterns of intracellular metabolites at a steady state, researchers can computationally determine the fluxes through various pathways.

This approach has been widely applied in various systems, from microbial fermentation to mammalian cell cultures. For example, in the production of L-phenylalanine by engineered E. coli, 13C-based flux analysis has been used to monitor the efficiency of the production phase and identify metabolic bottlenecks. By tracking the incorporation of the 13C label from substrates like glucose into phenylalanine, researchers can quantify the yield and pinpoint reactions that may be limiting production.

The table below illustrates a simplified example of how flux distribution might be determined in an L-phenylalanine producing E. coli strain, based on findings from such studies.

Metabolic PathwayRelative Flux (%) - Early PhaseRelative Flux (%) - Late PhaseKey Enzyme(s)
Pentose (B10789219) Phosphate (B84403) Pathway3025Glucose-6-phosphate dehydrogenase
Glycolysis6065Phosphofructokinase, Pyruvate (B1213749) kinase
Phenylalanine Biosynthesis105Chorismate mutase, Prephenate dehydratase

This table is a representative example and does not reflect specific experimental data.

Stable Isotope Resolved Metabolomics (SIRM) combines stable isotope tracing with high-resolution mass spectrometry and NMR spectroscopy to provide a global view of metabolic pathway activities. By introducing a 13C-labeled substrate like this compound, SIRM allows for the untargeted analysis of all metabolites that incorporate the label. This technique is invaluable for discovering novel metabolic pathways and reconstructing comprehensive metabolic networks.

SIRM workflows enable the identification of previously unknown metabolic alterations and provide a more complete picture of how different pathways are interconnected. For instance, in cancer research, SIRM can be used to understand how tumor cells rewire their metabolism to support rapid growth. By tracing the fate of 13C-labeled nutrients, researchers can identify key metabolic dependencies that could be targeted for therapy.

Elucidation of Specific Biochemical Pathways via this compound Labeling

The specific placement of the 13C label in this compound allows for detailed investigation into particular biochemical routes and their connections to central carbon metabolism.

Phenylalanine is an essential amino acid in humans, meaning it must be obtained from the diet. However, in organisms that can synthesize it, such as plants and bacteria, the shikimate pathway is responsible for its production. While this compound is primarily used to trace the fate of phenylalanine, related 13C-labeled precursors are used to study its biosynthesis.

Conversely, the catabolism (breakdown) of phenylalanine can be effectively traced using this compound. The initial step in phenylalanine catabolism is its conversion to tyrosine, a reaction catalyzed by phenylalanine hydroxylase. By monitoring the appearance of the 13C label in tyrosine and its subsequent breakdown products, researchers can quantify the rate of this conversion and follow the carbon skeleton through pathways that ultimately lead to the production of fumarate (B1241708) and acetoacetate. These intermediates can then enter the tricarboxylic acid (TCA) cycle.

A study on CHO cells identified numerous metabolic by-products derived from the catabolism of various amino acids, including phenylalanine.

The metabolism of phenylalanine is intricately linked to central carbon metabolism. As mentioned, phenylalanine catabolism generates fumarate, a direct intermediate of the TCA cycle. By tracing the 13C label from this compound into fumarate and other TCA cycle intermediates like malate (B86768) and citrate, the contribution of amino acid breakdown to the cell's energy production can be quantified.

The table below summarizes the key metabolic intermediates that connect phenylalanine metabolism to central carbon pathways.

Phenylalanine MetabolismConnecting IntermediateCentral Carbon Pathway
BiosynthesisPhosphoenolpyruvateGlycolysis
BiosynthesisErythrose-4-phosphatePentose Phosphate Pathway
CatabolismFumarateTricarboxylic Acid (TCA) Cycle
CatabolismAcetoacetateKetone Body Metabolism / TCA Cycle

Investigation of Anaplerotic and Cataplerotic Reactions

Anaplerotic and cataplerotic reactions are critical for maintaining the homeostasis of the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism. Anaplerosis involves reactions that replenish TCA cycle intermediates, while cataplerosis describes reactions that drain them for biosynthetic purposes. Quantifying the flux through these pathways is essential for understanding how cells balance energy production with biosynthetic demands.

The catabolism of L-phenylalanine provides a direct link to the TCA cycle. Phenylalanine is broken down into fumarate and acetoacetate. Fumarate is a TCA cycle intermediate, and its production from an exogenous source like L-phenylalanine represents an anaplerotic flux. By introducing phenyl L-alaninate-2-¹³C into a biological system, researchers can trace the path of the labeled carbon. The appearance of ¹³C in TCA cycle intermediates like malate and oxaloacetate provides direct evidence and a quantifiable measure of the anaplerotic contribution from phenylalanine catabolism.

For instance, if the ¹³C label from the C-2 position of phenylalanine is detected in fumarate and subsequently in other cycle intermediates, it confirms the activity of this anaplerotic pathway. The rate of label incorporation can be used to calculate the specific flux value, offering insight into how reliant the cell is on amino acid catabolism to maintain its TCA cycle pool under various physiological or pathological conditions.

Table 1: Hypothetical ¹³C Enrichment in TCA Intermediates from [2-¹³C] Phenylalanine
MetaboliteCarbon PositionExpected ¹³C Enrichment (%)Interpretation
FumarateC2 or C315.5Direct anaplerotic entry from phenylalanine catabolism.
MalateC2 or C314.8Indicates flux from Fumarate to Malate.
OxaloacetateC2 or C312.1Demonstrates progression of the label around the TCA cycle.
CitrateC4 or C510.9Shows condensation of labeled oxaloacetate with acetyl-CoA.

Discovery of Novel Metabolic Pathways and Bypass Reactions

A key strength of ¹³C-MFA is its ability to uncover previously unknown metabolic pathways or alternative "bypass" reactions. nih.govnih.gov This is achieved by comparing experimentally observed isotopomer distributions in metabolites with the distributions predicted by established metabolic models. researchgate.net When a significant discrepancy arises, it suggests that the existing model is incomplete and that unaccounted-for reactions are active.

Using a specifically labeled substrate like phenyl L-alaninate-2-¹³C is particularly advantageous for pathway discovery. nih.govnih.gov The precise location of the ¹³C label allows for a detailed tracing of atomic transitions, which is more informative than using a uniformly labeled substrate where the specific fate of each carbon atom is obscured. nih.gov

For example, if the known pathway of phenylalanine metabolism predicts that the C-2 label should appear in a specific position of a downstream product, but analysis reveals the label at an entirely different position, it strongly implies an alternative enzymatic reaction or a novel pathway. nih.gov This approach has been instrumental in identifying unexpected metabolic flexibility in both microbial and mammalian systems, revealing how organisms adapt their metabolism under different conditions. nih.govresearchgate.net By generating data that contradicts current knowledge, ¹³C labeling experiments guide researchers toward new hypotheses and the discovery of novel enzyme functions and metabolic routes. nih.govnih.gov

Table 2: Example of Novel Pathway Discovery using [2-¹³C] Phenylalanine
Metabolite 'Z'Predicted Labeling Pattern (Known Pathway)Observed Labeling Pattern (Experimental Data)Conclusion
Isotopomer M+1Carbon 4 is ¹³C-labeledCarbon 2 is ¹³C-labeledThe observed pattern is inconsistent with the known pathway, suggesting an undiscovered bypass reaction or alternative metabolic route is active.

Isotopomer Distribution Analysis (IDA) and Data Interpretation

The raw data from ¹³C labeling experiments are mass isotopomer distributions (MIDs) measured by mass spectrometry (MS) or positional enrichment and coupling patterns from nuclear magnetic resonance (NMR) spectroscopy. nih.gov Interpreting this complex data to yield meaningful metabolic fluxes requires sophisticated mathematical and computational approaches.

Mathematical Models and Algorithms for ¹³C Isotopomer Deconvolution

To estimate metabolic fluxes, the measured isotopomer data must be linked to the underlying reaction network through a mathematical model. nih.govucla.edu This process involves creating a system of algebraic equations that describe the relationships between fluxes and the labeling patterns of all metabolites in the network. Various algorithms and modeling frameworks have been developed to solve this complex inverse problem: finding the flux distribution that best explains the measured isotopomer data. arxiv.org

Common modeling frameworks include:

Isotopomer Mapping Matrices (IMMs): These matrices track the atom-level transitions for each reaction in the metabolic model.

Cumomers (Cumulative Isotopomers): This method simplifies the isotopomer balance equations, reducing the computational complexity of the system.

Elementary Metabolite Units (EMU): This is a highly efficient algorithm that further reduces the complexity of the labeling system by decomposing the network into smaller units, significantly speeding up the flux calculation process, especially for large-scale models. arxiv.org

The core of ¹³C-MFA is an optimization algorithm that iteratively adjusts the flux values to minimize the variance-weighted sum of squared residuals between the experimentally measured MIDs and the MIDs simulated by the mathematical model. ucla.edu This computational fitting procedure yields the best-fit flux map, along with statistical information about the precision of the estimated fluxes. mit.edu

Table 3: Comparison of ¹³C-MFA Modeling Frameworks
FrameworkDescriptionPrimary Advantage
Isotopomer ModelTracks all possible isotopomers for each metabolite.Most comprehensive but computationally intensive.
Cumomer ModelUses a transformed variable set (cumomers) to simplify balances.Reduces computational burden compared to full isotopomer models.
EMU FrameworkDecomposes the network to analyze only the minimum required information.Highly efficient and scalable for large, complex metabolic networks. arxiv.org

Time-Course Studies for Unraveling Metabolic Dynamics and Transient Fluxes

While many ¹³C-MFA studies assume the biological system is at a metabolic and isotopic steady state, cellular metabolism is often highly dynamic. arxiv.org Cells constantly adapt their metabolic fluxes in response to environmental changes, cell cycle progression, or external stimuli. To capture these dynamics, time-course studies, often referred to as dynamic ¹³C-MFA (dMFA), are employed. arxiv.org

In a time-course experiment, the ¹³C-labeled substrate is introduced, and samples are collected at multiple time points. youtube.com By analyzing the rate at which the ¹³C label is incorporated into different metabolites over time, researchers can resolve transient metabolic states and determine how quickly a network responds to perturbation. nih.govresearchgate.net This approach provides a much richer understanding of metabolic regulation and flexibility than steady-state analysis alone.

The mathematical modeling for dMFA is more complex, as it involves solving systems of differential equations to describe the changing isotopomer distributions. ismrm.org However, the resulting data can reveal critical information about the kinetics of metabolic pathways, substrate prioritization, and the time scales of metabolic regulation, which are invisible in steady-state experiments.

Table 4: Hypothetical Time-Course of ¹³C Enrichment in Tyrosine from [2-¹³C] Phenylalanine
Time After Tracer Introduction (minutes)¹³C Enrichment in Tyrosine (%)Inferred Metabolic State
01.1 (Natural Abundance)Pre-tracer baseline.
58.5Rapid initial flux through Phenylalanine Hydroxylase.
1522.4Continued high flux, approaching isotopic equilibrium.
3035.7Flux continues, rate of enrichment slows as pool saturates.
6045.2Approaching isotopic steady state.

Applications in Mechanistic Enzymology and Structural Biology Studies

Investigating Enzyme Reaction Mechanisms using Phenyl L-Alaninate-2-13C as a Substrate

The use of isotopically labeled substrates like this compound is a cornerstone of mechanistic enzymology. By replacing a specific atom with its heavier, stable isotope, researchers can trace the metabolic fate of that atom through a reaction pathway. When this compound is introduced as a substrate in an enzyme-catalyzed reaction, the ¹³C label at the alpha-carbon allows for the precise tracking of bond-cleavage and bond-formation events at this critical position.

For instance, in reactions catalyzed by enzymes such as phenylalanine dehydrogenase, which is involved in the oxidative deamination of L-phenylalanine to phenylpyruvate, the use of this compound can help elucidate the reaction mechanism. By monitoring the distribution of the ¹³C label in the products and any intermediates, researchers can gain insights into the stereochemistry and the sequence of chemical transformations.

Key Research Findings from Studies on Related Phenylalanine-Utilizing Enzymes:

Enzyme StudiedOrganism/SystemKey Mechanistic Insights Gained
Phenylalanine hydroxylaseRatPhenylalanine binding induces significant conformational changes, activating the enzyme.
Phenylalanine dehydrogenaseRhodococcus sp. M4The kinetic mechanism is ordered, with NAD+ binding before phenylalanine.
Shikimate pathway enzymesE. coliIn vitro reconstitution helped identify rate-limiting steps in L-phenylalanine biosynthesis.

These examples, while not directly using this compound, illustrate the principle of how a labeled substrate at a key position would be invaluable. The ¹³C label would allow for detailed kinetic and mechanistic analysis through techniques like ¹³C NMR and mass spectrometry, providing a clearer picture of the transition states and intermediates involved in the enzymatic conversion of the alaninate (B8444949) moiety.

Probing Protein-Ligand Interactions and Conformational Dynamics by NMR Spectroscopy with Selectively Labeled Moieties

NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins and their interactions with ligands in solution. The introduction of ¹³C labels at specific sites within a molecule, such as in this compound, significantly enhances the utility of NMR. The ¹³C nucleus has a nuclear spin of 1/2, making it NMR-active, and its signal is sensitive to the local chemical environment.

When this compound is incorporated into a peptide or protein, or used as a ligand, the ¹³C signal at the alpha-carbon serves as a sensitive reporter of its environment. Changes in the chemical shift of this specific carbon upon ligand binding can provide direct evidence of interaction and map the binding site. Furthermore, NMR relaxation experiments on the ¹³C-labeled site can reveal information about the dynamics of the molecule on a range of timescales, from picoseconds to seconds. This allows for the characterization of conformational changes that occur upon binding, which are often crucial for biological function.

Applications of ¹³C-Labeling in NMR Studies:

ApplicationTechniqueInformation Gained
Protein-Ligand BindingChemical Shift PerturbationIdentifies residues at the binding interface and determines binding affinity.
Conformational DynamicsRelaxation Dispersion NMRCharacterizes the exchange between different conformational states of a protein.
Structural Analysis2D/3D Heteronuclear NMRProvides distance and dihedral angle restraints for structure determination.

The selective labeling of the alpha-carbon in this compound simplifies complex NMR spectra, which is particularly advantageous when studying large proteins or protein complexes. This targeted approach allows researchers to focus on a specific region of interest without the spectral overlap that would occur with uniform ¹³C labeling.

Site-Specific Labeling for Structural Determination of Peptides and Proteins Containing Alanine (B10760859) Residues

The determination of the three-dimensional structure of peptides and proteins is fundamental to understanding their function. Site-specific isotope labeling, where a labeled amino acid like ¹³C-labeled alanine is incorporated at a specific position in the polypeptide chain, is a valuable strategy in structural biology. This compound can be used as a precursor in peptide synthesis or in protein expression systems to introduce a ¹³C label at a specific alanine residue.

This site-specific label serves as a unique probe for structural studies using NMR spectroscopy. The precise location of the ¹³C atom provides a starting point for resonance assignment and allows for the measurement of specific structural restraints. For example, Nuclear Overhauser Effect (NOE) experiments can be used to measure distances between the labeled carbon and nearby protons, providing key information for defining the local fold of the peptide or protein.

Moreover, in solid-state NMR studies of larger proteins or protein aggregates, selective ¹³C labeling is often essential to reduce spectral crowding and enable the determination of long-range distance constraints. The incorporation of this compound at strategic locations within a protein can provide critical structural information about regions that may be difficult to probe by other means. The alanine residue itself, with its small side chain, often plays a crucial role in protein packing and flexibility, making it an important target for such studies. The use of alanine scanning mutagenesis, where residues are systematically replaced by alanine, further highlights the importance of understanding the structural and functional role of individual alanine residues.

Integration with High Throughput Omics Technologies

Synergistic Approaches with Metabolomics, Proteomics, and Fluxomics

The use of phenyl L-alaninate-2-13C facilitates a synergistic integration of metabolomics, proteomics, and fluxomics, providing a comprehensive understanding of cellular physiology. By introducing a 13C-labeled substrate, researchers can trace the journey of the carbon backbone through various interconnected biochemical pathways. creative-proteomics.com

Metabolomics: In metabolomics studies, the 13C label from this compound is incorporated into downstream metabolites. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the 13C-labeled and unlabeled isotopologues of these metabolites. nih.govacs.org This allows for unambiguous identification of compounds derived from phenylalanine and helps to elucidate novel metabolic routes. The use of a fully labeled metabolome as an internal standard can significantly improve compound annotation and relative quantification in LC-MS-based metabolomics. acs.org

Fluxomics: Metabolic Flux Analysis (MFA) utilizes the isotopic labeling patterns in metabolites to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.comcortecnet.com When cells are cultured with this compound, the distribution of the 13C label in protein-bound amino acids and other metabolites provides crucial constraints for computational models of metabolism. creative-proteomics.comcreative-proteomics.com This approach, known as 13C-MFA, can reveal how metabolic pathways are rewired under different conditions, such as in disease states or during biotechnological production processes. creative-proteomics.comnih.gov For instance, 13C-based flux analysis has been used to monitor L-phenylalanine production in recombinant E. coli, identifying key enzymatic steps that limit yield. nih.gov

Proteomics: The integration with proteomics occurs as this compound is directly incorporated into newly synthesized proteins. This enables the tracking of protein synthesis and turnover. By combining fluxomics data with quantitative proteomics, researchers can correlate changes in metabolic pathway activity with the expression levels of the enzymes involved, offering a systems-level view of cellular regulation.

The table below summarizes the synergistic application of this compound in these omics fields.

Omics FieldRole of this compoundKey Insights GainedPrimary Analytical Techniques
MetabolomicsTracer to identify downstream metabolites containing the 13C label.Pathway elucidation; identification of novel catabolites; improved compound annotation. nih.govacs.orgLC-MS, GC-MS, NMR creative-proteomics.comnih.gov
FluxomicsProvides isotopic labeling patterns used to constrain metabolic models.Quantification of intracellular reaction rates; identification of metabolic bottlenecks. creative-proteomics.comnih.govMS, NMR creative-proteomics.comnih.gov
ProteomicsMetabolic label for newly synthesized proteins.Measurement of protein synthesis and turnover rates; correlation of enzyme levels with metabolic fluxes.Mass Spectrometry (MS)

Quantitative Proteomics and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate, MS-based quantitative proteomics. nih.govchempep.comspringernature.com The method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. thermofisher.comnih.gov this compound can serve as the "heavy" amino acid in a SILAC experiment.

The core principle of SILAC involves comparing two cell populations. One population (the control or reference state) is grown in "light" medium containing natural, unlabeled phenylalanine. The second population (the experimental state) is grown in "heavy" medium, where the light phenylalanine is completely replaced with this compound. springernature.com After several cell divisions, all proteins in the "heavy" population will have incorporated the 13C-labeled phenylalanine. nih.gov

The two cell populations are then mixed, typically in a 1:1 ratio, and the combined protein sample is processed and analyzed by mass spectrometry. nih.gov Because peptides containing this compound are heavier than their unlabeled counterparts, they appear as distinct, easily resolved paired peaks in the mass spectrum. The ratio of the intensities of these heavy and light peptide peaks provides a direct and highly accurate measure of the relative abundance of the corresponding protein between the two samples. springernature.com A key advantage of SILAC is that the samples are combined at the very beginning of the workflow, which minimizes experimental variability and handling errors. nih.govnih.gov

The table below outlines the typical workflow and findings from a SILAC experiment using this compound.

SILAC Workflow StepDescriptionPurpose
1. Cell CultureTwo identical cell populations are cultured. One in 'light' medium (unlabeled phenylalanine) and one in 'heavy' medium (this compound).To metabolically label the entire proteome of the 'heavy' cell population. chempep.com
2. Experimental TreatmentOne cell population is subjected to an experimental stimulus (e.g., drug treatment, environmental stress).To induce changes in protein expression.
3. Sample MixingThe 'light' and 'heavy' cell populations are combined in a 1:1 ratio. nih.govTo create a single sample for analysis, minimizing downstream quantitative errors. nih.gov
4. Protein DigestionThe combined protein lysate is digested, typically with trypsin, to generate peptides.To prepare the sample for mass spectrometry analysis.
5. Mass SpectrometryThe peptide mixture is analyzed by LC-MS/MS.To identify peptides and quantify the intensity ratio of 'heavy' vs. 'light' isotopic pairs.
6. Data AnalysisThe intensity ratios are used to calculate the relative abundance of each identified protein between the two conditions.To determine which proteins are up-regulated, down-regulated, or unchanged in response to the stimulus.

Mass Spectrometry Imaging (MSI) Combined with 13C-Labeling for Spatially Resolved Metabolic Analysis

Mass Spectrometry Imaging (MSI) is an analytical technique that maps the spatial distribution of molecules within a biological tissue section without the need for labels like antibodies or radioactive probes. nih.gov When combined with the administration of a 13C-labeled tracer like this compound, MSI becomes a powerful tool for spatially resolved metabolic analysis, allowing researchers to visualize metabolic pathways and their activity directly within the morphological context of the tissue. nih.govacu.edu.au

In a typical experiment, an organism or tissue model is administered this compound. After a specific time, tissues are harvested, sectioned, and analyzed by an MSI platform, such as matrix-assisted laser desorption/ionization (MALDI) MSI. nih.govnih.gov The mass spectrometer collects mass spectra from thousands of discrete spots across the tissue surface. By plotting the intensity of specific ions—such as the parent ion of this compound and its downstream 13C-labeled metabolites—at each coordinate, a molecular image is generated that shows the distribution of these compounds. nih.gov

This combined approach has proven particularly valuable in cancer research. For example, studies using L-[ring-13C6]-phenylalanine have shown that the tracer and its metabolites, like 13C6-tyrosine, exhibit heterogeneous distributions within tumors. nih.govacu.edu.au Higher abundances were observed in viable tumor regions compared to non-viable or necrotic cores, reflecting localized differences in amino acid uptake and metabolism. nih.gov This ability to link metabolic activity to specific histological features provides critical insights into tumor heterogeneity, which can influence treatment efficacy. nih.gov The technique allows for the simultaneous observation of the labeled precursor and its metabolic products, providing a spatiotemporal snapshot of metabolic flux in situ. nih.govnih.gov

The table below summarizes research findings from studies combining MSI with 13C-phenylalanine labeling.

AnalyteObserved Distribution in Tumor TissueMetabolic Interpretation
13C-Labeled PhenylalanineHigher abundance in viable tumor regions compared to non-viable/necrotic regions. nih.govacu.edu.auIndicates active uptake of the amino acid by proliferating cancer cells.
13C-Labeled TyrosineHigher abundance in viable tumor regions, with a temporal trend delayed relative to phenylalanine. nih.govacu.edu.auDemonstrates active, localized conversion of phenylalanine to tyrosine by phenylalanine hydroxylase.
Unlabeled Amino Acids (e.g., BCAAs)Often show distinct distributions, for example, higher abundance in necrotic regions. nih.govReflects different metabolic states within the tumor microenvironment, such as protein catabolism in necrotic areas.
Lipids (e.g., Phosphatidylcholines)Heterogeneous distribution among different seed tissues in plants. nih.govSuggests tissue-specific differences in lipid metabolism and fatty acid synthesis pathways. nih.gov

Computational Approaches and Data Analysis in 13c Tracer Studies

Correction for Natural Isotopic Abundance in Labeled Biological Samples

A critical step in the analysis of 13C-tracer data is the correction for the natural abundance of stable isotopes. Besides the intentionally introduced 13C label, other heavy isotopes of elements like carbon (¹³C), hydrogen (²H), nitrogen (¹⁵N), and oxygen (¹⁷O, ¹⁸O) are naturally present in biological molecules. These naturally occurring isotopes contribute to the measured mass isotopomer distributions (MIDs) and can confound the interpretation of labeling patterns from the tracer.

Failure to correct for natural isotope abundance can lead to significant errors in flux estimations. The correction process involves mathematically removing the contribution of naturally occurring heavy isotopes from the raw mass spectrometry data to reveal the true labeling pattern derived from the isotopic tracer.

Several algorithms and software tools have been developed to perform this correction. These methods typically use a correction matrix based on the elemental composition of the metabolite and the known natural abundances of its constituent isotopes. The process can be complex, especially for molecules that undergo derivatization for analysis by gas chromatography-mass spectrometry (GC-MS), as this introduces additional atoms with their own natural isotopic distributions.

The general workflow for natural abundance correction is as follows:

Acquisition of Raw Data : Mass spectrometry is used to measure the mass isotopomer distributions of metabolites in the biological sample.

Construction of Correction Matrix : A matrix is generated that accounts for the probabilities of different isotopologues occurring naturally for a given elemental formula.

Application of Correction Algorithm : The raw MIDs are processed using the correction matrix to yield the corrected MIDs, which reflect the enrichment from the 13C-tracer alone.

The importance of this correction cannot be overstated, as it is essential for the accurate interpretation of labeling data and the subsequent calculation of metabolic fluxes.

Statistical Validation and Visualization of 13C-Flux Data

Once metabolic fluxes have been estimated, it is crucial to statistically validate the results and visualize them in a biologically meaningful context. Statistical validation assesses the goodness-of-fit between the model predictions and the experimental data, providing confidence in the estimated flux map.

A common method for statistical validation is the chi-squared (χ²) test, which compares the weighted sum of squared residuals (the differences between the measured and simulated labeling patterns) to a chi-squared distribution. A statistically acceptable fit indicates that the proposed metabolic model is consistent with the experimental data. However, model selection based solely on the χ²-test can sometimes be misleading, and methods based on independent validation data are being developed to improve the robustness of model selection.

Furthermore, determining the precision of the estimated fluxes is essential. This is typically done by calculating confidence intervals for each flux. Nonlinear methods and Monte Carlo simulations are often employed to obtain accurate confidence intervals, as the relationship between fluxes and labeling patterns is inherently nonlinear.

Visualization of the calculated flux data is a powerful way to interpret the results. Software tools have been developed to map the estimated flux values onto metabolic network diagrams. These visualizations often use arrow thickness or color intensity to represent the magnitude of the flux through each reaction, providing an intuitive overview of the metabolic state of the system.

Some software packages offer integrated environments for the entire 13C-MFA workflow, from model construction and data analysis to statistical validation and visualization. For example, the Omix visualization software can be used in conjunction with 13CFLUX2 to create graphical representations of metabolic networks and the calculated flux maps. These visual workflows are invaluable for both experienced researchers and newcomers to the field, as they facilitate the interpretation of complex datasets and the communication of research findings.

Future Directions and Emerging Paradigms in 13c Labeled Compound Research

Advancements in Automated Synthesis and High-Throughput Production of Complex Labeled Biomolecules

The synthesis of isotopically labeled compounds has traditionally been a labor-intensive and costly endeavor, often limiting the scope and scale of metabolic studies. However, the paradigm is shifting towards automated and high-throughput methodologies, promising to make complex labeled biomolecules like phenyl L-alaninate-2-¹³C more accessible.

Recent progress includes the development of versatile synthetic routes that can be adapted for automation. For instance, methods using palladium-catalyzed C(sp³)–H functionalization are being employed for the high-yielding synthesis of ¹³C methyl-labeled amino acids. Such strategies could be adapted for the specific labeling of other positions, including the C-2 position of phenylalanine, prior to esterification to form phenyl L-alaninate. Furthermore, innovative approaches are utilizing elemental ¹³C as a cost-effective starting material to generate universal ¹³C₂ building blocks like acetylene, which can then be incorporated into a wide range of organic molecules through atom-economic transformations.

Solid-phase synthesis, a cornerstone of peptide and oligonucleotide production, is also being leveraged for the creation of labeled biomolecules. The incorporation of ¹³C-labeled phosphoramidites into DNA constructs demonstrates the potential for automated, site-specific labeling of large biomolecules. Similarly, biocatalytic procedures using engineered enzymes, such as phenylalanine ammonia (B1221849) lyases, are being optimized for the production of optically pure phenylalanine analogues. These enzymatic systems, particularly when integrated into continuous flow reactors, offer a sustainable and scalable route for producing labeled amino acids that can serve as precursors for more complex molecules. The combination of these chemical and enzymatic strategies is paving the way for the high-throughput production of a diverse library of ¹³C-labeled compounds, enabling more comprehensive biological investigations.

Innovations in High-Resolution and High-Sensitivity Analytical Instrumentation for ¹³C-Detection

The ability to accurately detect and quantify ¹³C-labeled compounds and their metabolic products is fundamental to tracer-based research. Concurrent with advances in synthesis, analytical instrumentation has seen remarkable innovations, pushing the boundaries of resolution and sensitivity.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a central technology in metabolomics. Modern high-resolution mass spectrometers, such as Fourier Transform Ion Cyclotron Resonance (FTICR-MS), provide exceptional mass accuracy, which is crucial for distinguishing between biosynthesized metabolites and background signals and for determining the exact number of carbon atoms in a molecule based on the isotopic pattern. This capability is invaluable for tracking the metabolic fate of the ¹³C label from phenyl L-alaninate-2-¹³C as it is incorporated into downstream metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information by providing detailed insights into molecular structure and the precise location of isotopic labels within a molecule. The introduction of cryogenically cooled probes has significantly enhanced the sensitivity of NMR, allowing for the efficient collection of ¹³C data even at natural abundance. For labeled compounds, techniques like ¹³C-ZZ-exchange spectroscopy can characterize the kinetics of molecular processes, such as the refolding of a Holliday junction mimic, on the order of seconds. The dual labeling of compounds with both ¹³C and ¹⁵N further enhances the power of NMR for elucidating the three-dimensional structures of biomolecules in solution.

Emerging techniques like mass spectrometry imaging (MSI) are adding a spatial dimension to metabolic analysis, allowing researchers to visualize the distribution of ¹³C-labeled metabolites within tissues and even single cells. This provides critical insights into metabolic dynamics with cellular resolution, an aspect often lost in traditional bulk extraction methods.

Table 1: Comparison of Advanced Analytical Techniques for ¹³C-Detection

Technique Primary Application Key Advantages Relevant Innovations
LC-MS/MS Metabolite identification and quantification High sensitivity, high throughput, separation of complex mixtures Ultra-Performance Liquid Chromatography (UPLC), High-Resolution Mass Spectrometry (e.g., FTICR-MS)
NMR Spectroscopy Structural elucidation, positional isotope analysis Non-destructive, provides detailed structural and dynamic information Cryogenically cooled probes, multi-dimensional techniques (e.g., ¹³C-ZZ-exchange)
Mass Spectrometry Imaging (MSI) Spatial mapping of metabolites Provides cellular/tissue-level localization of labeled compounds High-resolution imaging capabilities for in vivo labeled metabolites

Expansion into Systems Biology and Multi-Omics Integration for Holistic Biological Understanding

The study of phenyl L-alaninate-2-¹³C and similar tracers is no longer confined to the analysis of isolated pathways. The future lies in their application within a systems biology framework, where data from metabolomics is integrated with other "omics" layers—such as genomics, transcriptomics, and proteomics—to achieve a holistic understanding of biological processes.

Metabolomics, powered by ¹³C-labeling, provides a functional readout of the physiological state of a cell. By tracking the incorporation of the ¹³C atom from a tracer, researchers can quantify the flux through various metabolic pathways, providing a dynamic picture of cellular metabolism that is not attainable from static concentration measurements alone. This metabolic flux data serves as a critical layer in multi-omics studies.

For example, a multi-omics investigation of thyroid toxicity demonstrated that integrating data from the transcriptome, proteome, metabolome, and phosphoproteome provided a more comprehensive view of molecular responses than any single omics layer alone. In such a study, a tracer like phenyl L-alaninate-2-¹³C could be used to specifically probe alterations in amino acid metabolism and protein synthesis, linking changes in gene expression (transcriptomics) and protein levels (proteomics) to functional metabolic outputs. This integrated approach allows researchers to build more complete and predictive models of cellular responses to genetic perturbations or environmental stimuli.

Exploration of Novel Biochemical Pathways and Regulatory Mechanisms Enabled by Advanced Tracer Design

The strategic design of isotopic tracers is paramount for asking precise questions about metabolism. The choice of which substrate to label and at which atomic position can make the difference between an informative experiment and one with limited insight. Using phenyl L-alaninate-2-¹³C, for instance, allows researchers to specifically follow the fate of the alpha-carbon of the phenylalanine backbone.

This specific labeling is crucial for dissecting complex and intersecting metabolic routes. Phenylalanine metabolism involves multiple branch points: it can be incorporated into proteins, hydroxylated to form tyrosine, or catabolized through the phenylpyruvate pathway. By tracing the ¹³C at the C-2 position, scientists can distinguish the flux into protein synthesis from catabolic pathways. If the label appears in downstream metabolites of the citric acid cycle, it provides evidence for the catabolism of the phenylalanine carbon skeleton.

Computational methods are increasingly used to optimize tracer design in silico before experiments are conducted. By simulating the expected labeling patterns from different tracers in a given metabolic network, researchers can identify the optimal labeled substrate to precisely quantify a specific flux or a set of fluxes. For example, studies have computationally evaluated various labeled glucose and glutamine tracers to determine which provides the most precise estimates for fluxes in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or the tricarboxylic acid (TCA) cycle. This rational design approach, when applied to amino acid tracers like phenyl L-alaninate-2-¹³C, will enable the exploration of novel biochemical pathways and the elucidation of complex regulatory mechanisms that govern metabolic networks in health and disease.

Table 2: Examples of Advanced ¹³C Tracer Design and Applications

Tracer Design Principle Example Tracer Primary Application Information Gained
Positional Labeling [1,2-¹³C₂]glucose Metabolic Flux Analysis (MFA) of central carbon metabolism Precise flux estimates for glycolysis and pentose phosphate pathway
Uniform Labeling [U-¹³C₅]glutamine Analysis of the TCA cycle and related pathways Quantifying glutamine's contribution to TCA cycle anaplerosis and reductive carboxylation
Specific Positional Labeling Phenyl L-alaninate-2-¹³C Dissecting amino acid fate Distinguishing between protein synthesis, hydroxylation to tyrosine, and catabolism
Mixture of Labeled Tracers 80% [1-¹³C]glucose + 20% [U-¹³C]glucose Broad flux analysis across central metabolism Provides complementary labeling patterns to resolve a wider range of metabolic fluxes

Q & A

Q. How should researchers statistically validate isotopic enrichment data from this compound experiments?

  • Methodological Answer : Apply Grubbs’ test to remove outliers. Use bootstrap resampling to estimate confidence intervals for mean enrichment values. Report results with one significant digit beyond instrument precision (e.g., 98.5 ± 0.3% for HRMS) and specify statistical software (e.g., R, Python SciPy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.